3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Description
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is an organic compound with the molecular formula C8H6N2O4 It is a heterocyclic compound containing a pyridine ring fused with an oxazine ring
Properties
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-5-2-1-4(8(12)13)9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSZXSXYEKSOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726317 | |
| Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-89-5 | |
| Record name | 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337463-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is in the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit inhibitory activity against beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's pathology. By inhibiting BACE1 activity, these compounds may help reduce amyloid plaque formation and mitigate cognitive decline associated with the disease .
Metabolic Disorders
The compound also shows promise in addressing type 2 diabetes and other metabolic disorders. Its ability to inhibit BACE2 suggests potential therapeutic applications in managing conditions characterized by elevated beta-amyloid levels, which are linked to insulin resistance and metabolic dysfunctions .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that yield this compound as an intermediate for further derivatization into more complex structures with enhanced biological activity .
Case Study 1: Alzheimer’s Disease
A study published in a pharmaceutical journal evaluated several derivatives of this compound for their efficacy in reducing amyloid-beta levels in vitro. The results indicated significant reductions in amyloid plaque formation when treated with specific derivatives of this compound compared to control groups .
Case Study 2: Type 2 Diabetes Management
Another investigation focused on the metabolic effects of this compound on diabetic models. The study demonstrated that administration of the compound improved glucose tolerance and insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes management .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Alzheimer's Disease | BACE1 inhibition | Reduced amyloid-beta levels in vitro |
| Type 2 Diabetes | BACE2 inhibition | Improved glucose tolerance in animal models |
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- 2-methyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
Uniqueness
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrido[3,2-b][1,4]oxazines, characterized by a fused ring system that contributes to its biological activity. The molecular formula is , and it exhibits a melting point of approximately 204-206 °C .
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine exhibit antimicrobial activity. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains. A study highlighted the antibacterial properties of related compounds, suggesting that modifications in the oxazine structure can enhance activity against resistant strains .
Anticoagulant Activity
A notable study focused on the thrombin inhibitory effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives. These derivatives demonstrated significant anticoagulant properties by inhibiting thrombin activity, which is crucial in blood coagulation processes . The mechanism involves direct interaction with thrombin, showcasing potential therapeutic applications in managing thrombotic disorders.
Cytotoxic Effects
In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . This suggests a promising avenue for developing anticancer agents based on the oxazine scaffold.
Case Study 1: Antibacterial Evaluation
A series of experiments were conducted to assess the antibacterial efficacy of various pyrido[3,2-b][1,4]oxazine derivatives. The results indicated that specific substitutions on the oxazine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
Case Study 2: Thrombin Inhibition
A detailed study investigated the anticoagulant properties of a related compound. Results demonstrated that the compound effectively inhibited thrombin with an IC50 value indicating potent activity. This highlights its potential use as a therapeutic agent in preventing clot formation .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this heterocyclic compound typically involves multi-step routes, including condensation, cyclization, and functional group modifications. For example:
- Condensation-Cyclization Approach : Start with a pyridine derivative (e.g., 2-aminopyridine) and a carbonyl-containing reagent (e.g., glyoxylic acid) to form the oxazine ring. Use catalysts like palladium or copper under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust pH during cyclization to stabilize intermediates. Purify via recrystallization (e.g., using water/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the oxazine ring. Avoid exposure to moisture and light .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., bacterial topoisomerases)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the carboxylic acid moiety and active-site residues (e.g., Mg in DNA gyrase). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .
- SAR Analysis : Modify substituents (e.g., introduce halogens at position 6) and compare calculated binding energies. Prioritize derivatives with ΔG < –8 kcal/mol for synthesis .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) during cyclization to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .
- Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer. Conduct DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .
Data Contradiction Analysis
Q. Table 1: Comparison of Reported Synthetic Yields
| Method | Yield (%) | Purity (%) | Key Variables | Reference |
|---|---|---|---|---|
| Condensation-Cyclization | 65–70 | 92 | DMF, 80°C, 12 h | |
| Microwave-Assisted | 85 | 95 | Acetonitrile, 100°C, 2 h | |
| Solid-Phase Synthesis | 50 | 88 | Resin-bound intermediates |
Analysis : Discrepancies arise from reaction time, solvent polarity, and heating methods. Microwave-assisted synthesis improves yield by enhancing reaction kinetics .
Safety and Compliance
- Regulatory Considerations : Classify the compound per GHS guidelines (not classified in current data, but treat as irritant). Document waste disposal per EPA protocols (incineration recommended) .
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
